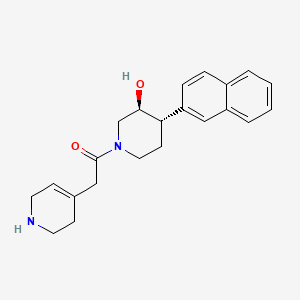![molecular formula C20H22N2O3 B3935692 (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3935692.png)
(2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Vue d'ensemble
Description
(2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone, also known as DNPPM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DNPPM belongs to the class of diarylmethanones, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is not fully understood. However, studies have suggested that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, studies have suggested that (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone may also have anticancer properties, with the ability to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been extensively studied for its biological properties, making it a useful tool for investigating the mechanisms underlying its effects. However, one limitation of using (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in lab experiments is its potential toxicity, which may limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone. One area of interest is its potential use as a therapeutic agent for pain and inflammation-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and its potential use in cancer therapy. Finally, the development of new derivatives of (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone may lead to the discovery of compounds with improved biological properties and reduced toxicity.
Applications De Recherche Scientifique
(2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been extensively studied for its potential use as a therapeutic agent. Several studies have demonstrated its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, (2,4-dimethylphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has also been investigated for its anticancer properties, with promising results in preclinical studies.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-8-17(15(2)12-14)20(23)16-7-9-18(19(13-16)22(24)25)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKYUZACMJOVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B3935616.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3935618.png)
![(4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B3935622.png)
![methyl 4-({5-[2-(4-methyl-3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B3935629.png)
![4-(4-biphenylyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3935634.png)
![5-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935647.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B3935655.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3935658.png)

![N-(4-chloro-2-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B3935677.png)

![4-{[4-(benzyloxy)-3-ethoxybenzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935681.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-ethoxybenzamide](/img/structure/B3935687.png)
![4-chloro-3-[1-(1,1-dioxidotetrahydro-3-thienyl)-4-phenyl-1H-imidazol-5-yl]-1-methyl-1H-pyrazole](/img/structure/B3935691.png)